Cas no 1005301-63-2 (2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide)
2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, 2-bromo-N-[1,2,3,4-tetrahydro-1-(2-methyl-1-oxopropyl)-7-quinolinyl]-
- 2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
-
- Inchi: 1S/C20H21BrN2O2/c1-13(2)20(25)23-11-5-6-14-9-10-15(12-18(14)23)22-19(24)16-7-3-4-8-17(16)21/h3-4,7-10,12-13H,5-6,11H2,1-2H3,(H,22,24)
- InChI Key: FNPCWTNAWNYGBH-UHFFFAOYSA-N
- SMILES: C(NC1=CC2=C(C=C1)CCCN2C(=O)C(C)C)(=O)C1=CC=CC=C1Br
2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2049-0376-2μmol |
2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
1005301-63-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F2049-0376-5μmol |
2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
1005301-63-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2049-0376-10μmol |
2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
1005301-63-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2049-0376-20μmol |
2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
1005301-63-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F2049-0376-1mg |
2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
1005301-63-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F2049-0376-2mg |
2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
1005301-63-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2049-0376-3mg |
2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
1005301-63-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2049-0376-4mg |
2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
1005301-63-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2049-0376-5mg |
2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
1005301-63-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2049-0376-10mg |
2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
1005301-63-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide Related Literature
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
Additional information on 2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Comprehensive Overview of 2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS No. 1005301-63-2)
The compound 2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS No. 1005301-63-2) is a specialized organic molecule that has garnered significant attention in pharmaceutical and chemical research. This tetrahydroquinoline derivative is characterized by its unique structural features, including a bromobenzamide moiety and a 2-methylpropanoyl group, which contribute to its potential applications in drug discovery and material science. Researchers are increasingly exploring its role as a kinase inhibitor or ligand in biochemical assays, aligning with current trends in targeted therapy development.
In recent years, the demand for small-molecule modulators like 2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has surged due to their utility in high-throughput screening (HTS) platforms. The compound's molecular weight (approximately 400.3 g/mol) and lipophilicity make it suitable for probing protein-protein interactions, a hot topic in precision medicine research. Its heterocyclic core also aligns with the growing interest in fragment-based drug design, as evidenced by frequent searches for "quinoline derivatives in drug discovery" across academic databases.
Synthetic routes to CAS 1005301-63-2 typically involve amide coupling reactions between activated bromobenzoic acid derivatives and the corresponding tetrahydroquinoline amine. The isobutyryl (2-methylpropanoyl) protecting group introduces steric hindrance, a feature often queried in "steric effects on drug bioavailability" discussions. Analytical characterization via NMR spectroscopy and LC-MS confirms the compound's purity, addressing common quality control concerns in pharmaceutical intermediates procurement.
From a therapeutic perspective, the bromine substituent in 2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide enables potential halogen bonding interactions with biological targets—a mechanism frequently explored in "structure-activity relationship (SAR) studies". This aligns with industry focus on allosteric modulators, as reflected in patent filings for GPCR-targeting compounds. The scaffold's rigidity also makes it relevant to "conformational restriction strategies" in medicinal chemistry optimization.
Storage and handling recommendations for 1005301-63-2 emphasize protection from light and moisture, consistent with best practices for bench-stable reagents. Its solubility profile (typically in DMSO or DMF) is frequently documented in assay development protocols, addressing common experimental queries. The compound's stability under physiological pH conditions further supports its investigation in in vitro models, a key consideration in translational research workflows.
Emerging applications of this benzamide-class compound include potential use as a fluorescence quencher or photoaffinity label, capitalizing on the bromoarene functionality. These applications resonate with trending searches for "chemical probes for live-cell imaging". The tetrahydroquinoline nucleus additionally positions it as a candidate for central nervous system (CNS)-targeted agents, though extensive ADMET studies would be required—a topic dominating preclinical development forums.
Supply chain considerations for CAS 1005301-63-2 highlight the importance of certificates of analysis (CoA) and batch-to-batch consistency, addressing purchaser concerns about research reproducibility. The compound's custom synthesis potential also makes it relevant to discussions about "scalability of specialty chemicals", particularly in the context of contract research organizations (CROs).
In conclusion, 2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide represents a versatile building block with multifaceted research applications. Its structural complexity and functional group diversity position it at the intersection of medicinal chemistry and chemical biology, making it a compelling subject for ongoing investigation in both academic and industrial settings.
1005301-63-2 (2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)